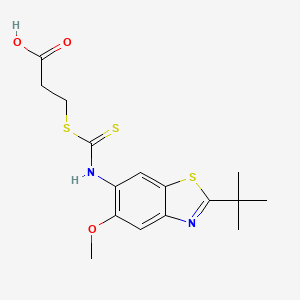
Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-
Vue d'ensemble
Description
CGP-20376 est un composé de benzothiazole présentant des propriétés anthelminthiques notables. Il a été initialement développé par Novartis Pharma AG pour le traitement de l'helminthiase, un type d'infection parasitaire par des vers . Le composé a montré une modulation double dépendante de la dose des effets in vitro sur l'explosion respiratoire des éosinophiles et des propriétés antifibrillatoires .
Méthodes De Préparation
CGP-20376 est synthétisé en tant que dérivé de l'ester 5-méthoxyl-6-dithiocarbamique-S-(2-carboxy-éthyl) du benzothiazole . La voie de synthèse implique la réaction du benzothiazole avec des dérivés de méthoxy et d'acide dithiocarbamique dans des conditions spécifiques. Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
CGP-20376 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
CGP-20376 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés du benzothiazole.
Mécanisme d'action
CGP-20376 exerce ses effets par le biais de multiples mécanismes :
Activité anthelminthique : Le composé perturbe la motilité et la viabilité des vers parasites en interférant avec leurs processus métaboliques.
Modulation de l'activité des éosinophiles : Il module l'explosion respiratoire des éosinophiles, qui sont des cellules immunitaires impliquées dans la réponse de l'organisme aux infections parasitaires.
Propriétés antifibrillatoires : CGP-20376 s'est avéré avoir des effets dépendants de la dose sur l'activité électrique du cœur, ce qui pourrait réduire le risque de fibrillation.
Applications De Recherche Scientifique
CGP-20376 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzothiazole derivatives.
Mécanisme D'action
CGP-20376 exerts its effects through multiple mechanisms:
Anthelmintic Activity: The compound disrupts the motility and viability of parasitic worms by interfering with their metabolic processes.
Modulation of Eosinophil Activity: It modulates the respiratory burst of eosinophils, which are immune cells involved in the body’s response to parasitic infections.
Antifibrillatory Properties: CGP-20376 has been shown to have dose-dependent effects on the heart’s electrical activity, potentially reducing the risk of fibrillation.
Comparaison Avec Des Composés Similaires
CGP-20376 est unique en raison de ses propriétés anthelminthiques et antifibrillatoires doubles. Les composés similaires comprennent :
Flubendazole : Un composé de benzimidazole avec une activité macrofilaricidaire sélective.
Ivermectine : Un agent anthelminthique bien connu avec un mécanisme d'action différent de celui de CGP-20376.
Ces comparaisons mettent en évidence le caractère unique de CGP-20376 dans sa double fonctionnalité et ses applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
81059-04-3 |
|---|---|
Formule moléculaire |
C16H20N2O3S3 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |
Clé InChI |
SGSGNVTYYAWSKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |
SMILES isomérique |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |
SMILES canonique |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |
Apparence |
Solid powder |
Key on ui other cas no. |
81059-04-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














